(2-Methoxycyclopentyl)methanamine

Vue d'ensemble

Description

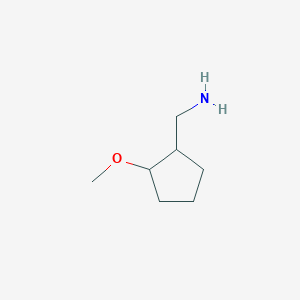

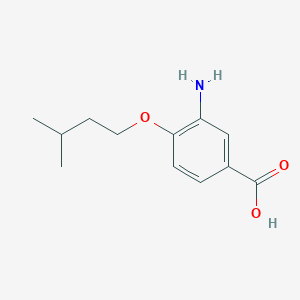

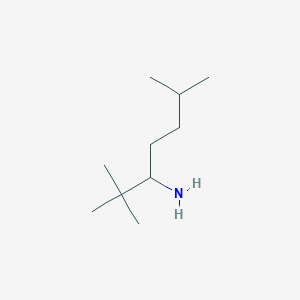

“(2-Methoxycyclopentyl)methanamine” is a chemical compound with the CAS Number: 1155125-64-6 . It has a molecular weight of 129.2 and is a liquid at room temperature . It is also known as 2-MeO-PCM and is a structural analog of phencyclidine (PCP), a dissociative anesthetic drug.

Molecular Structure Analysis

The IUPAC name for “(2-Methoxycyclopentyl)methanamine” is given as(2-methoxycyclopentyl)methanamine . The InChI code is 1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3 .

Applications De Recherche Scientifique

Antimicrobial Activities

A study by Thomas et al. (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from 4-methoxyaniline through multi-step reactions, showed that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This research highlights the potential antimicrobial applications of methoxycyclopentyl derivatives in developing new therapeutic agents against pathogenic strains Thomas, A. V. Adhikari, N. S. Shetty, 2010.

Anticholinesterase Inhibitors

Luo et al. (2005) described the synthesis and evaluation of novel anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which were potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, derived from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one, showed remarkable selectivity, highlighting their potential application in treating neurodegenerative diseases such as Alzheimer's Luo, W., Q.-s. Yu, M. Zhan, et al., 2005.

Enhancing Salt Stress Tolerance in Plants

A study by Chen et al. (2018) on the effects of melatonin, a compound related to methoxycyclopentyl derivatives, showed that exogenous application of melatonin enhanced salt stress tolerance in maize seedlings. It protected photosynthetic activity by activating antioxidant enzymes, demonstrating the potential agricultural applications of similar compounds in improving plant resilience to abiotic stress Chen, Y., J.-J. Mao, L. Sun, et al., 2018.

Melatonin Receptors for Therapeutic Purposes

Liu et al. (2016) reviewed the role of melatonin and its receptors (MT1 and MT2) in various therapeutic areas, including sleep and circadian rhythm disorders, mood disorders, neuroprotection, and cancer. This research underscores the significance of understanding the pharmacological properties of methoxycyclopentyl derivatives and their potential applications in developing novel therapeutic agents targeting melatonin receptors Liu, J., S. Clough, A. Hutchinson, et al., 2016.

Safety And Hazards

Propriétés

IUPAC Name |

(2-methoxycyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOZFLVQQRFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxycyclopentyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)

![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)